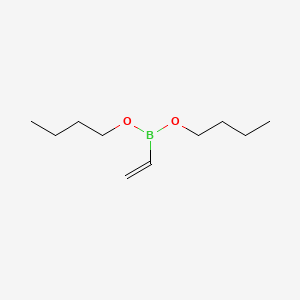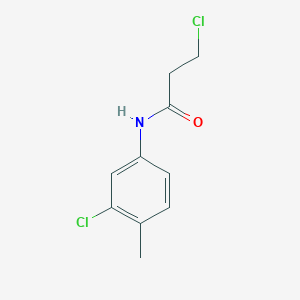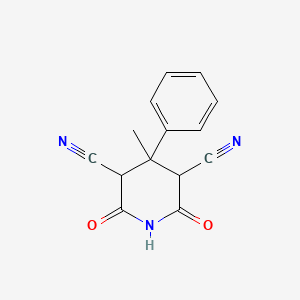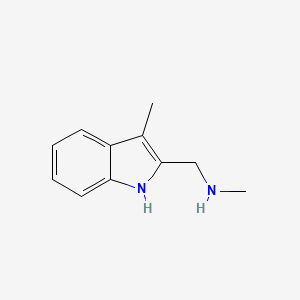
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine
Descripción general
Descripción
“N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine” is a chemical compound with the CAS Number: 894852-67-6 . It has a molecular weight of 174.25 . The IUPAC name for this compound is N-methyl (3-methyl-1H-indol-2-yl)methanamine .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2/c1-8-9-5-3-4-6-10 (9)13-11 (8)7-12-2/h3-6,12-13H,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature for this compound is between 28 C .Aplicaciones Científicas De Investigación
Inhibiting Tubulin Polymerization
- Scientific Field: Medicinal Chemistry
- Application Summary: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization . This is significant because tubulin polymerization plays a crucial role in cell division, and its inhibition can prevent the growth of cancer cells .
- Methods of Application: The compounds were synthesized and then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
- Results: Among the synthesized compounds, compound 7d exhibited potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM), and HT-29 (IC 50 = 0.86 μM). It induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Broad Spectrum Biological Activities
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives, including N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Lowering Arterial Blood Pressure
- Scientific Field: Pharmacology
- Application Summary: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine derivatives have been studied for their ability to lower arterial blood pressure by inhibiting aldosterone synthase (CYP11B2) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
These activities have sparked interest among researchers to synthesize a variety of indole derivatives and explore their potential therapeutic applications . However, the specific methods of application and the results or outcomes obtained for these applications were not detailed in the sources .
Safety And Hazards
Propiedades
IUPAC Name |
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMUFNSHIFWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650278 | |
| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine | |
CAS RN |
894852-67-6 | |
| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

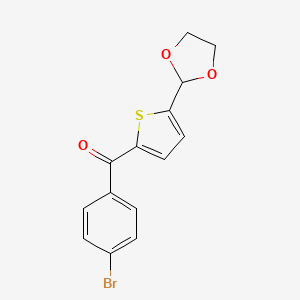
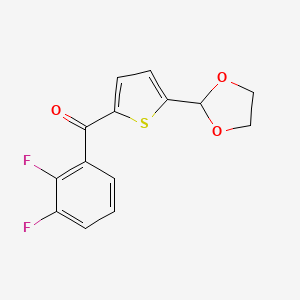
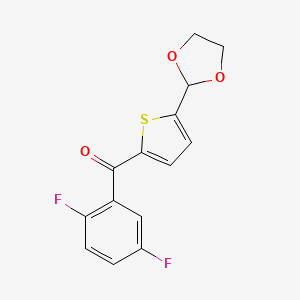
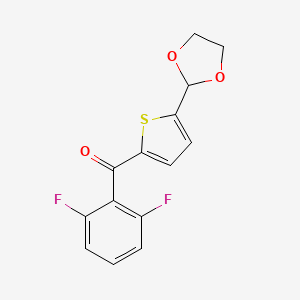
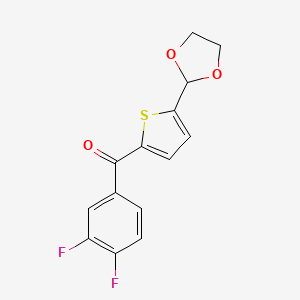
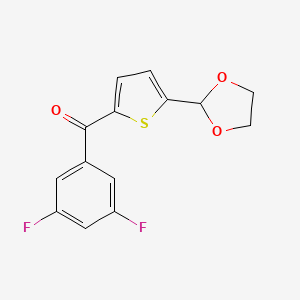
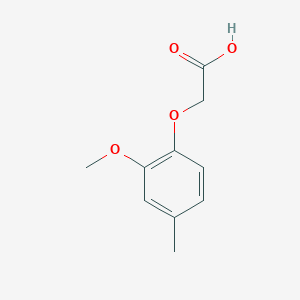
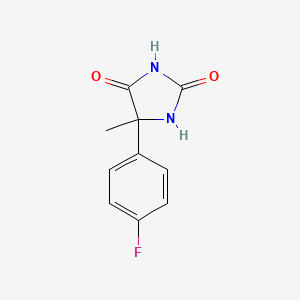
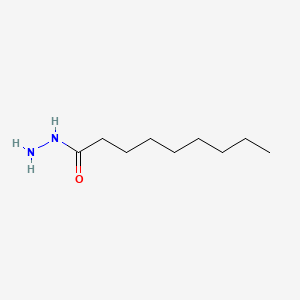
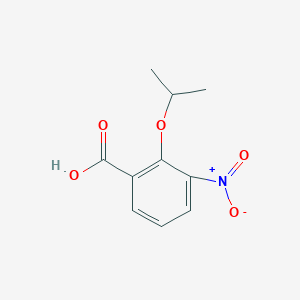
![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
